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molecular formula C9H4N2O4 B8300535 4-Nitroquinoline-5,8-dione

4-Nitroquinoline-5,8-dione

Cat. No. B8300535
M. Wt: 204.14 g/mol
InChI Key: WONHULSYXZAYFN-UHFFFAOYSA-N
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Patent
US06583150B1

Procedure details

400 mg (1.71 mmol) of 4-nitro-5,8-dimethoxyquinoline are dissolved in 10 mL of CH3CN and 5 mL of water at room temperature. 2.8 g (5.2 mmol) of cerium ammonium nitrate are added and the reaction medium is stirred for 15 min. After evaporating off the CH3CN on a rotary evaporator, 10 mL of water are added and the medium is extracted with CH2Cl2 (3 times 20 mL). After drying the organic phases and evaporating off the solvent on a rotary evaporator, 290 mg of 4-nitroquinoline-5,8-dione are obtained in the form of an orange powder.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
cerium ammonium nitrate
Quantity
2.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]2[C:8](=[C:9]([O:16]C)[CH:10]=[CH:11][C:12]=2[O:14]C)[N:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].O.[N+]([O-])([O-])=O.[NH4+].[Ce]>CC#N>[N+:1]([C:4]1[C:13]2[C:12](=[O:14])[CH:11]=[CH:10][C:9](=[O:16])[C:8]=2[N:7]=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=NC2=C(C=CC(=C12)OC)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
cerium ammonium nitrate
Quantity
2.8 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+].[Ce]

Conditions

Stirring
Type
CUSTOM
Details
the reaction medium is stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
After evaporating off the CH3CN
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator, 10 mL of water
ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
the medium is extracted with CH2Cl2 (3 times 20 mL)
CUSTOM
Type
CUSTOM
Details
After drying the organic phases
CUSTOM
Type
CUSTOM
Details
evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator, 290 mg of 4-nitroquinoline-5,8-dione
CUSTOM
Type
CUSTOM
Details
are obtained in the form of an orange powder

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
[N+](=O)([O-])C1=CC=NC=2C(C=CC(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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